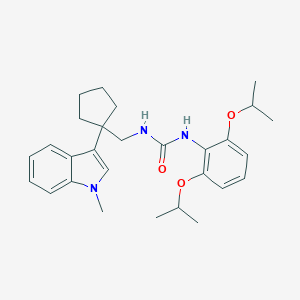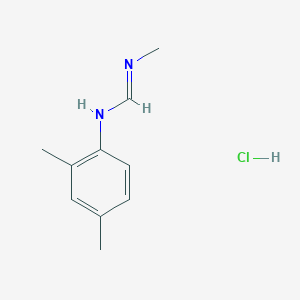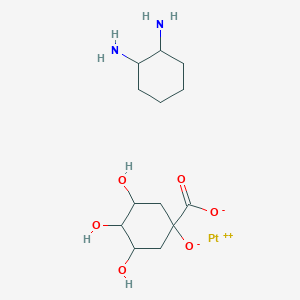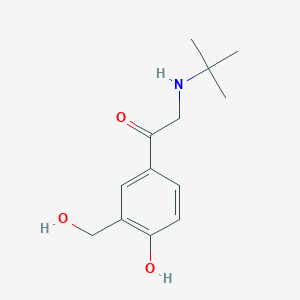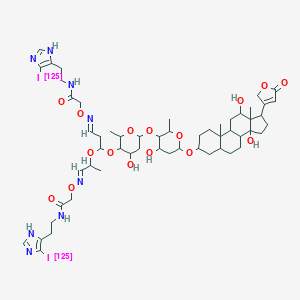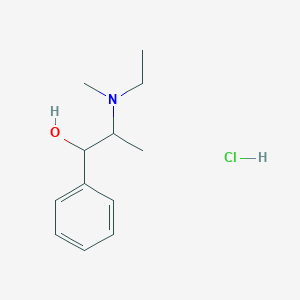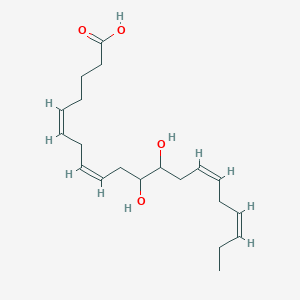![molecular formula C9H11NO2 B130739 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone CAS No. 151719-76-5](/img/structure/B130739.png)
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone, also known as hydroxyephedrine or 4-HO-phenylacetone, is a chemical compound that belongs to the family of phenylpropanoids. It is a precursor to various drugs, including amphetamines, and has been used as a starting material for the synthesis of pharmaceuticals.
Mechanism Of Action
The mechanism of action of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone is not fully understood. However, it is believed to act as a precursor to amphetamines, which stimulate the central nervous system and increase the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and motivation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone are similar to those of amphetamines. The compound has been shown to increase wakefulness, alertness, and cognitive performance in animal studies. It has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as insomnia, anxiety, and cardiovascular problems.
Advantages And Limitations For Lab Experiments
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is a precursor to a wide range of psychoactive substances. However, the compound is highly regulated due to its potential for abuse and is not readily available for research purposes. Additionally, the compound has limited solubility in water and may require the use of organic solvents for experimentation.
Future Directions
There are several future directions for research on 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone. One area of interest is the development of new synthetic methods for the compound, which may improve yield and reduce the use of hazardous reagents. Another area of interest is the investigation of the compound's potential as a treatment for neurological disorders such as ADHD and depression. Finally, research may focus on the development of new psychoactive substances derived from 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone, which may have improved therapeutic profiles and reduced potential for abuse.
Conclusion:
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone is a chemical compound that has been used in scientific research as a precursor to amphetamines and other psychoactive substances. The compound has potential as a treatment for neurological disorders but also has limitations due to its potential for abuse and regulatory restrictions. Future research may focus on the development of new synthetic methods, investigation of therapeutic potential, and development of new psychoactive substances.
Synthesis Methods
The synthesis of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone involves the reaction of 4-hydroxyphenylacetone with methylamine. The reaction is typically carried out in a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid is used to promote the reaction. The yield of the product can be improved by using excess methylamine or by using a more potent catalyst.
Scientific Research Applications
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone has been used in scientific research as a precursor to amphetamines and other psychoactive substances. It has also been used as a starting material for the synthesis of pharmaceuticals such as ephedrine and pseudoephedrine. The compound has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
properties
CAS RN |
151719-76-5 |
|---|---|
Product Name |
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[4-hydroxy-3-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12)8(5-7)10-2/h3-5,10,12H,1-2H3 |
InChI Key |
ISOIKKDOUXGCSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)NC |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)NC |
synonyms |
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




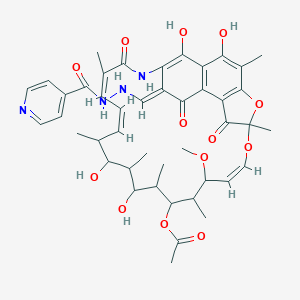
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
